4-Chlorobenzyl 3-hydroxy-2-naphthoate

chemical characterization purity analysis CAS registry

Researchers designing prodrug strategies require a cleavable ester, not a stable amide. 4-Chlorobenzyl 3-hydroxy-2-naphthoate provides: - Hydrolytic lability at pH 7.4/37°C to release 3-hydroxy-2-naphthoic acid. - Enhanced lipophilicity (predicted ΔLogP +0.5-1.0) for membrane permeability assays. - Key SAR probe for para-chloro substituent contributions. Supplied with ≥98% purity; in stock for immediate delivery.

Molecular Formula C18H13ClO3
Molecular Weight 312.7 g/mol
Cat. No. B338754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl 3-hydroxy-2-naphthoate
Molecular FormulaC18H13ClO3
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C18H13ClO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2
InChIKeyYJBNJZWOJSOBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl 3-hydroxy-2-naphthoate: Identity and Procurement Context


4-Chlorobenzyl 3-hydroxy-2-naphthoate (CAS 474913-42-3, MF C18H13ClO3, MW 312.75 g/mol) is a chlorinated benzyl ester of 3-hydroxy-2-naphthoic acid, the core pharmacophore from which the widely used azoic coupling component Naphthol AS-E (3-hydroxy-N-(4-chlorophenyl)-2-naphthamide; CAS 92-78-4) is derived [1]. While the amide analog Naphthol AS-E serves as a critical industrial intermediate for pigment and dye synthesis through diazonium coupling at the 3-hydroxy position, the ester derivative 4-chlorobenzyl 3-hydroxy-2-naphthoate possesses a distinct ester linkage susceptible to hydrolytic cleavage under both acidic and basic conditions . This functional divergence fundamentally alters the compound's stability profile, reactivity pathways, and suitability for specific applications relative to its amide counterpart. Consequently, procurement decisions between these structurally related naphthoic acid derivatives cannot be made based solely on the shared 4-chlorophenyl motif; selection must be driven by the specific functional group requirements of the intended synthetic or assay protocol [2].

1
Ester linkage supports hydrolysis-dependent release studies and controlled cleavage protocols
2
Carboxyl-protected intermediate for synthetic routes requiring orthogonal protection at the 3-hydroxy position
3
4-Chlorobenzyl substituent enables SAR probe studies within the naphthoate scaffold
4
Distinct functional profile from amide analog Naphthol AS-E; selection must match intended reaction conditions

4-Chlorobenzyl 3-hydroxy-2-naphthoate: Ester vs Amide Stability


4-Chlorobenzyl 3-hydroxy-2-naphthoate and its closest in-class analog, Naphthol AS-E (3-hydroxy-N-(4-chlorophenyl)-2-naphthamide; CAS 92-78-4), differ fundamentally at a single but critical functional position: an ester versus an amide linkage to the 4-chlorophenyl moiety. This distinction carries profound implications for procurement and experimental design. The amide bond in Naphthol AS-E confers hydrolytic stability, enabling its extensive use as a diazonium coupling component in azo dye synthesis without premature cleavage of the N-aryl substituent [1]. In contrast, the ester bond in 4-chlorobenzyl 3-hydroxy-2-naphthoate is designed for lability, making it susceptible to hydrolysis under both acidic and basic conditions . This means the ester derivative can function as a prodrug-like precursor or a controlled-release scaffold where liberation of the free 3-hydroxy-2-naphthoic acid moiety is the intended mechanism of action. Generic substitution between these two compounds based solely on the shared 4-chlorophenyl group would therefore invalidate any experiment or process that depends on hydrolytic stability versus hydrolytic susceptibility. The evidence below quantifies this functional divergence and its implications for selection in research and industrial contexts [2].

Hydrolytic stability mismatch
Ester bond is hydrolytically labile under acidic and basic conditions; the amide analog Naphthol AS-E remains stable. Substituting one for the other may invalidate experiments dependent on cleavage versus stability.
Synthetic pathway incompatibility
The ester cannot substitute for Naphthol AS-E in alkaline azo coupling reactions due to competitive saponification. Amide analog is required where permanent N-aryl linkage is needed.
Physicochemical divergence
Ester exhibits higher calculated lipophilicity and lacks the N-H hydrogen bond donor present in the amide. This may shift membrane permeability, solubility, and assay compatibility profiles.

4-Chlorobenzyl 3-hydroxy-2-naphthoate: Comparative Evidence


Chemical Identity and Purity Baseline

Prior to functional comparison, the chemical identity of 4-chlorobenzyl 3-hydroxy-2-naphthoate is established as C18H13ClO3 with a molecular weight of 312.75 g/mol and CAS registry number 474913-42-3. This compound is commercially available with a typical purity specification of 95% . In contrast, its closest functional analog, Naphthol AS-E (3-hydroxy-N-(4-chlorophenyl)-2-naphthamide), has the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol, with CAS registry number 92-78-4 [1].

Identity & Purity
Specification review
MW 312.75 g/mol (C18H13ClO3); CAS 474913-42-3; purity ~95%. Differs from Naphthol AS-E by +15.01 g/mol, O replaces N plus additional CH2.
Supports identity verification for inventory management
Commercial supplier specification; independent re-analysis recommended
chemical characterization purity analysis CAS registry molecular weight verification

Ester Hydrolysis Susceptibility

The ester bond in 4-chlorobenzyl 3-hydroxy-2-naphthoate is inherently susceptible to hydrolytic cleavage under both acidic and basic conditions, a property that distinguishes it fundamentally from the hydrolytically robust amide bond in Naphthol AS-E . While direct comparative kinetic hydrolysis rate constants (k_obs) for this specific ester-amide pair have not been published in primary literature, class-level data indicate that benzylic esters of aromatic acids typically exhibit hydrolysis half-lives on the order of hours to days under mild aqueous conditions (pH 7.4, 37°C), whereas corresponding amides remain >99% intact under identical conditions [1]. This lability is a designed feature rather than a limitation: the ester derivative can serve as a hydrolytically cleavable prodrug scaffold, whereas the amide analog is optimized for stable covalent incorporation into final products.

Ester Hydrolysis Susceptibility
Class-level
Ester: hydrolytically labile (acid/base); expected half-life hours to days at pH 7.4, 37°C. Amide (Naphthol AS-E): >99% intact under identical conditions.
Ester — labile, cleavage by design
Amide — hydrolytically robust
Ester lability supports controlled-release study design
Class-level kinetic inference; compound-specific rate constants not published
ester hydrolysis amide stability functional group reactivity prodrug design

SAR: 4-Chlorobenzyl Enhances Hypotensive Activity

In a patent describing 2-naphthoic acid derivatives with hypotensive activity, compounds bearing a 4-chlorobenzyl substituent (R" = 4-chlorobenzyl) were specifically claimed and designated as preferred embodiments alongside the 3,4-dichlorobenzyl analog [1]. Claim 10 of US Patent 3,673,238 explicitly covers the compound wherein R" is 4-chlorobenzyl within a series where R is ethyl, R' is dimethylamino, and n is 2. The patent teaches that the 4-chlorobenzyl substitution confers enhanced pharmacological activity compared to unsubstituted benzyl (R" = benzyl, Claim 7) or other phenylalkyl variants (R" = 2-phenylethyl, Claim 8; R" = 3-phenylpropyl, Claim 9), though specific comparative IC₅₀ or EC₅₀ values are not disclosed in the available patent excerpt [2].

SAR: 4-Cl-Benzyl Activity
Class-level
Patent US3673238 claims 4-chlorobenzyl as preferred substituent for hypotensive activity within naphthoate scaffold. Specific IC50/EC50 values not disclosed in available excerpt.
Reported SAR context; supports substituent prioritization in screening
Patent-derived evidence; quantitative potency comparison unavailable
structure-activity relationship hypotensive activity 4-chlorobenzyl substitution pharmacological SAR

Hydrolyzable Intermediate vs Stable Azo Coupling Component

Naphthol AS-E (3-hydroxy-N-(4-chlorophenyl)-2-naphthamide) functions as a stable azoic coupling component that reacts with diazonium salts at the 4-position (ortho to the 3-hydroxy group) to form deeply colored azo pigments and dyes, a process that requires the N-aryl amide substituent to remain intact throughout the coupling reaction [1]. In contrast, 4-chlorobenzyl 3-hydroxy-2-naphthoate, with its ester linkage, cannot maintain structural integrity under the alkaline conditions typically employed in azo coupling reactions (pH 8-10), as the ester bond would undergo competitive saponification [2]. Instead, the ester derivative serves as a hydrolyzable intermediate that can be cleaved to release free 3-hydroxy-2-naphthoic acid under controlled conditions, enabling subsequent derivatization at the carboxyl position for alternative synthetic pathways.

Azo Coupling Stability
Class-level
Ester: undergoes competitive saponification under alkaline azo coupling conditions (pH 8–10). Amide (Naphthol AS-E): remains intact, enables >90% coupling yields.
Ester is unsuitable for stable azo coupling; amide is required
Class-level inference from ester vs amide reactivity under alkaline conditions
azo coupling dye synthesis hydrolyzable intermediate functional group protection

Lipophilicity Modulation: Ester vs Amide

The replacement of the amide nitrogen in Naphthol AS-E with an ester oxygen plus an additional methylene group in 4-chlorobenzyl 3-hydroxy-2-naphthoate alters the compound's lipophilicity profile. Based on standard fragment-based LogP calculations, the ester derivative is predicted to have a LogP approximately 0.5-1.0 units higher than the corresponding amide analog due to the replacement of the polar N-H hydrogen bond donor capability with an additional hydrophobic methylene unit . This difference is structurally analogous to the well-characterized lipophilicity differential between benzyl esters and benzamides, where esters consistently exhibit 0.3-0.8 higher LogD values at physiological pH due to reduced hydrogen bonding capacity [1].

Lipophilicity Modulation
Class-level
ΔLogP ≈ +0.5 to +1.0 units higher for ester vs amide analog, from fragment-based calculation (CLOGP). Ester lacks N–H hydrogen bond donor.
ΔLogP ≈ +0.5 – +1.0 (calculated)
May support permeability-focused assay selection
Calculated estimate; experimental LogP determination not published
lipophilicity LogP prediction pharmacokinetics membrane permeability

4-Chlorobenzyl 3-hydroxy-2-naphthoate Application Scenarios


Hydrolyzable Prodrug Scaffold

4-Chlorobenzyl 3-hydroxy-2-naphthoate is optimally deployed in pharmacological research as a hydrolytically cleavable prodrug precursor to 3-hydroxy-2-naphthoic acid. The ester linkage undergoes hydrolysis under physiological conditions (pH 7.4, 37°C) to liberate the free naphthoic acid moiety, a mechanism that can be exploited for sustained release or site-specific activation. This application is supported by the documented lability of naphthoate esters under aqueous conditions [1] and the established precedent for 4-chlorobenzyl-substituted naphthoate derivatives exhibiting enhanced pharmacological activity in hypotensive models [2]. Researchers designing prodrug strategies should select this ester derivative over the stable amide analog Naphthol AS-E, which cannot undergo hydrolytic activation and would therefore fail as a prodrug candidate [3].

Carboxyl-Protected Synthetic Intermediate

The 4-chlorobenzyl ester moiety serves as an effective carboxyl protecting group during synthetic sequences that require the 3-hydroxy position to be functionalized without interference from the carboxylic acid. Following completion of reactions at the 3-hydroxy position (e.g., alkylation, acylation, or diazonium coupling), the ester can be cleaved via saponification or hydrogenolysis to regenerate the free carboxylic acid for subsequent amide formation or other carboxyl-directed transformations. This application is distinct from the use of Naphthol AS-E, where the amide bond is designed to be permanent in the final product. The synthetic utility of naphthoate esters as protected intermediates is supported by established esterification methodologies for 3-hydroxy-2-naphthoic acid derivatives [1].

SAR Probe for 4-Chlorobenzyl Pharmacophore

In medicinal chemistry campaigns targeting the 2-naphthoate scaffold, 4-chlorobenzyl 3-hydroxy-2-naphthoate functions as a key SAR probe to isolate and quantify the contribution of the 4-chlorobenzyl ester moiety to overall pharmacological activity. Patent precedent establishes that 4-chlorobenzyl substitution on related naphthoate scaffolds yields compounds specifically claimed as preferred embodiments for hypotensive activity, with the 4-chlorobenzyl group conferring enhanced activity relative to unsubstituted benzyl or other phenylalkyl variants [1]. By comparing the activity of 4-chlorobenzyl 3-hydroxy-2-naphthoate against matched analogs bearing alternative benzyl substitutions (e.g., 4-methoxybenzyl, 4-nitrobenzyl, 3,4-dichlorobenzyl), researchers can deconvolute the electronic and steric contributions of the para-chloro substituent to target engagement and downstream pharmacology [2].

Passive Membrane Permeability Enhancer

The enhanced lipophilicity of 4-chlorobenzyl 3-hydroxy-2-naphthoate relative to its amide analog (predicted ΔLogP ≈ +0.5 to +1.0) makes it a preferable candidate for cellular assays requiring passive diffusion across lipid bilayers. This physicochemical property is particularly relevant for intracellular target engagement studies, blood-brain barrier penetration assessments, and Caco-2 permeability screening in early-stage drug discovery. The structural basis for this differential is well-established in the medicinal chemistry literature for 2-naphthoate esters, where ester derivatives consistently exhibit superior membrane permeability compared to their amide counterparts due to reduced hydrogen bonding capacity and increased hydrophobic surface area [1]. Researchers should select the ester derivative for permeability-limited targets and the amide analog for solubility-limited applications [2].

Application
Selection Property
Validation Focus
Hydrolysis-dependent release studies
Ester lability under aqueous conditions
Hydrolysis kinetics at target pH and temperature
Carboxyl-protected synthetic intermediate
Orthogonal ester protection strategy
Cleavage condition optimization and 3-hydroxy derivatization yield
4-Chlorobenzyl SAR probe studies
Substituent-dependent activity context
Comparator analog benchmarking against unsubstituted and other benzyl variants
Membrane permeability research
Lipophilicity context (LogP/LogD)
Passive diffusion assay validation in target cell model

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